[3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine hydrochloride
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Overview
Description
3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride: is a chemical compound with the molecular formula C11H16ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride typically involves the reaction of benzimidazole with a suitable alkylating agent. One common method involves the alkylation of benzimidazole with 3-chloropropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Benzimidazole derivatives have shown promise in various biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride is investigated for its potential therapeutic applications. It is being explored for its efficacy in treating diseases such as cancer, infections, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: A derivative with antimicrobial activity.
Pyrimido[1,2-a]benzimidazoles: Compounds with potential pharmacological uses.
Uniqueness
3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride stands out due to its specific structural features, which allow for unique interactions with biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTDECPVBXACTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC2=CC=CC=C2N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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